C19H12Fno3S2

Description

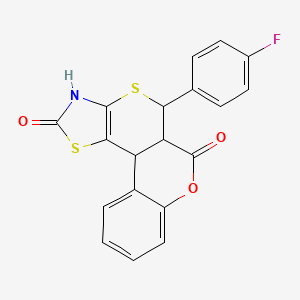

The compound with the molecular formula C19H12FNO3S2 is a complex organic molecule that contains fluorine, nitrogen, oxygen, and sulfur atoms

Properties

IUPAC Name |

11-(4-fluorophenyl)-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraene-9,15-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12FNO3S2/c20-10-7-5-9(6-8-10)15-14-13(16-17(25-15)21-19(23)26-16)11-3-1-2-4-12(11)24-18(14)22/h1-8,13-15H,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWJRRIGFKCMML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3C(C(SC4=C3SC(=O)N4)C5=CC=C(C=C5)F)C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12FNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C19H12FNO3S2 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common synthetic route involves the following steps:

Formation of the Core Structure: The initial step involves the formation of the core aromatic structure through a series of condensation reactions.

Introduction of Functional Groups:

Final Assembly: The final step involves the coupling of the intermediates to form the desired compound under controlled conditions, such as specific temperature and pressure.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include:

Batch Processing: Large quantities of reactants are combined in a reactor and allowed to react under controlled conditions.

Continuous Flow Processing: Reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient production.

Chemical Reactions Analysis

Types of Reactions

C19H12FNO3S2: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Nucleophiles: Sodium hydroxide or potassium tert-butoxide for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

C19H12FNO3S2: has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of C19H12FNO3S2 involves its interaction with specific molecular targets and pathways. For example:

Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

Pathways Involved: It may affect signaling pathways involved in cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

C19H12FNO3S2: can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Compounds with similar structures include and .

Uniqueness: The presence of specific functional groups, such as the fluorine and sulfur atoms, gives

Biological Activity

Chemical Structure and Properties

C19H12FNO3S2 consists of a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The presence of fluorine (F) and sulfur (S) atoms is significant as they often enhance the biological activity of organic compounds.

Molecular Formula

- Molecular Formula : this compound

- Molecular Weight : Approximately 381.43 g/mol

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study focusing on derivatives of sulfonamide compounds has demonstrated their effectiveness against various bacterial strains, suggesting a potential application for treating infections caused by resistant bacteria.

Anticancer Properties

Preliminary investigations have shown that this compound may possess anticancer properties. In vitro studies have indicated that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of DNA Synthesis : Similar compounds have been observed to interfere with DNA replication in cancer cells.

- Modulation of Enzymatic Activity : The compound may inhibit certain enzymes involved in cell proliferation.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those related to this compound. The findings revealed that these compounds exhibited significant activity against Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of this compound analogs showed promising results in human breast cancer cell lines (MCF-7). The compound was found to reduce cell viability significantly.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 (Control) | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 35 |

Research Findings

Recent research has highlighted the potential applications of this compound in drug development:

- Synergistic Effects : When combined with other antimicrobial agents, this compound showed enhanced efficacy, indicating potential for combination therapies.

- Safety Profile : Toxicological assessments revealed a favorable safety profile in animal models, suggesting that further clinical studies could be warranted.

- Pharmacokinetics : Studies on the pharmacokinetics of related compounds suggest that modifications to the structure could improve bioavailability and therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.